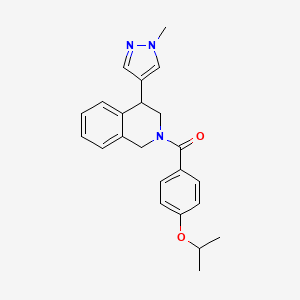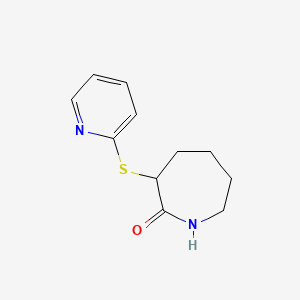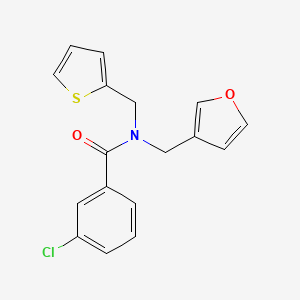
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid
Descripción general
Descripción
“2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid” is a caffeine metabolite that exhibits high antioxidant activity. It is a sensitive biomarker for the consumption of relatively small amounts of coffee and can be used to inhibit prostaglandin E (2) production .
Synthesis Analysis
This compound is a metabolite of levodopa in the body. It is formed by the oxidation of levodopa via the enzyme catechol-O-methyltransferase (COMT) .
Molecular Structure Analysis
The molecular weight of “2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid” is 211.22 . The IUPAC name for this compound is 3-hydroxy-4-methoxyphenylalanine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid” include a boiling point of 176°C . It is a solid powder at ambient temperature .
Aplicaciones Científicas De Investigación
Improved Hepatic Lipid Metabolism
This compound contributes to improved hepatic lipid metabolism via the GPR41 receptor . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Antidiabetic Properties
Several beneficial effects of this compound have been suggested, such as antidiabetic properties . It can potentially be used in the development of functional foods and preventive pharmaceuticals targeting GPR41 .
Anticancer Activities
This compound has been suggested to have anticancer activities . However, the intricate molecular mechanisms underlying these activities require further elucidation .
Cognitive Function Improvement
It has been suggested that this compound can contribute to cognitive function improvement in animal models and human studies .
Inhibition of Prostaglandin E (2) Production
This compound, also known as hydroferulic acid, was used to inhibit prostaglandin E (2) production .
Interplay with Gut Microbiota
The gut microbiota play a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host . This compound is a natural poly-phenolic compound found in various bacteria and plants .
Bioaccessibility and Bioavailability Dynamics
To gain insight into the physiological functions of dietary polyphenols and their metabolites, comprehensive investigations on their bioaccessibility and bioavailability dynamics are necessary .
Potential Role in Metabolic Disorders
For the improvement of metabolic disorders, this compound provides insights into the development of functional foods, including HMPA, and preventive pharmaceuticals targeting GPR41 .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMITEDRQMFNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
CAS RN |
50897-30-8 | |
| Record name | 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(([2,3'-bipyridin]-4-ylmethyl)carbamoyl)benzoate](/img/structure/B2824342.png)


![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2824348.png)



![1-(tert-butyl)-4-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2824356.png)

![[4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2824360.png)



![2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2824364.png)